6,7-Dimethoxyquinoline-4-carbaldehyde chemical properties
6,7-Dimethoxyquinoline-4-carbaldehyde chemical properties
An In-depth Technical Guide to 6,7-Dimethoxyquinoline-4-carbaldehyde: Properties, Synthesis, and Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. Within this important class of heterocycles, 6,7-Dimethoxyquinoline-4-carbaldehyde stands out as a highly valuable and versatile synthetic intermediate. Its strategic placement of methoxy groups on the benzene ring and a reactive aldehyde function at the C4 position of the pyridine ring makes it a pivotal building block for the synthesis of complex, biologically active molecules. This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important compound, with a particular focus on its role in the development of targeted cancer therapeutics.
Physicochemical Properties
6,7-Dimethoxyquinoline-4-carbaldehyde is a solid organic compound whose properties are dictated by its quinoline core, dual methoxy substituents, and the electrophilic aldehyde group. While a specific CAS number for this exact molecule is not prominently listed in major databases, its properties can be reliably inferred from its molecular structure and data from closely related precursors. The key precursor, 6,7-Dimethoxy-4-hydroxyquinoline (CAS: 13425-93-9), is a white to off-white solid with a melting point in the range of 224-231°C[1][2].
Table 1: Physicochemical Data for 6,7-Dimethoxyquinoline-4-carbaldehyde and Key Precursor
| Property | 6,7-Dimethoxyquinoline-4-carbaldehyde | 6,7-Dimethoxy-4-hydroxyquinoline |
| Molecular Formula | C₁₂H₁₁NO₃ | C₁₁H₁₁NO₃[3] |
| Molecular Weight | 217.22 g/mol | 205.21 g/mol [3] |
| Appearance | Yellow Solid (Predicted)[4] | White/Off-White Solid[5] |
| Melting Point | Not experimentally determined | 227-231 °C[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO (Predicted) | Poorly soluble in water and alcohols |
| CAS Number | Not assigned | 13425-93-9[3] |
Synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde
The synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde is a multi-step process that relies on the construction of the quinoline core followed by functional group manipulation to introduce the aldehyde. A robust and well-documented strategy proceeds through the key intermediate, 4-chloro-6,7-dimethoxyquinoline. This approach offers high yields and readily available starting materials.
The overall synthetic pathway begins with the cyclization of 3,4-dimethoxyaniline to form the 4-hydroxyquinoline core, followed by chlorination and subsequent conversion to the target aldehyde.
Experimental Protocol: Synthesis via 4-Chloro Intermediate
This protocol is divided into two primary, experimentally validated stages: the synthesis of the 4-chloro intermediate and a proposed subsequent formylation.
Part A: Synthesis of 4-Chloro-6,7-dimethoxyquinoline [6][7]
Causality: This step is critical as it converts the chemically inert hydroxyl group of the quinolone into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution or organometallic cross-coupling reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
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Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6,7-Dimethoxy-4-hydroxyquinoline (1 equivalent).
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Reagent Addition: In a well-ventilated fume hood, carefully add phosphorus oxychloride (10-15 equivalents). POCl₃ can serve as both the reagent and the solvent.
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Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes.
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Work-up: After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is approximately 7-8. A precipitate will form.
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Extraction & Purification: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 4-chloro-6,7-dimethoxyquinoline as a solid.
Part B: Proposed Synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde
Causality: Converting the aryl chloride to an aldehyde requires a formylation reaction. Direct Vilsmeier-Haack formylation on the quinoline ring system is regiochemically challenging and unlikely to yield the desired C4 product[8]. A more reliable method is palladium-catalyzed carbonylation, which allows for the specific introduction of a carbonyl group at the C4 position.
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Setup: To a pressure-rated reaction vessel, add 4-chloro-6,7-dimethoxyquinoline (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable solvent like DMF or Toluene.
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Reaction: Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize with a mixture of CO and H₂ gas (syngas). Heat the mixture to 100-120 °C and stir for 12-24 hours.
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Work-up: Cool the reaction to room temperature and carefully vent the excess gas.
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Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude aldehyde can be purified via silica gel column chromatography.
Chemical Reactivity and Transformations
The reactivity of 6,7-Dimethoxyquinoline-4-carbaldehyde is dominated by the electrophilic nature of the aldehyde's carbonyl carbon. This functional group is the primary site for a wide array of nucleophilic addition and condensation reactions, making it a versatile precursor for further molecular elaboration.
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Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a base to form α,β-unsaturated products.
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Wittig Reaction: Undergoes reaction with phosphorus ylides to yield alkenes, providing a powerful method for C=C bond formation.
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Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid (6,7-Dimethoxyquinoline-4-carboxylic acid) using standard oxidizing agents or reduced to the primary alcohol (4-Hydroxymethyl-6,7-dimethoxyquinoline) with mild reducing agents like sodium borohydride.
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Reductive Amination: This is a cornerstone reaction in drug discovery. The aldehyde first condenses with a primary or secondary amine to form a Schiff base (iminium ion), which is then reduced in situ by an agent like sodium cyanoborohydride (NaBH₃CN) to yield a new secondary or tertiary amine. This reaction is crucial for synthesizing the anilinoquinolines used as c-Met inhibitors[9][10].
Spectroscopic Profile
Characterization of 6,7-Dimethoxyquinoline-4-carbaldehyde is achieved through standard spectroscopic methods. While a publicly available experimental spectrum is scarce, a highly accurate profile can be predicted based on known data for its precursors and the well-understood effects of its functional groups.
Experimental Protocol: NMR Sample Preparation and Analysis[11]
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the compound is fully dissolved.
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¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. The spectral width should be set to cover a range of 0-12 ppm. Sufficient scans should be acquired to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. A significantly larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.
Table 2: Expected Spectroscopic Data for 6,7-Dimethoxyquinoline-4-carbaldehyde
| Technique | Feature | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR | Aldehyde (-CHO) | 10.0 - 10.5 ppm (singlet) |
| Aromatic (H5) | ~9.0 ppm (doublet) | |
| Aromatic (H3) | ~7.6 ppm (doublet) | |
| Aromatic (H2, H8) | 7.2 - 7.5 ppm (singlets) | |
| Methoxy (-OCH₃) x 2 | 3.9 - 4.1 ppm (two singlets, 3H each) | |
| ¹³C NMR | Aldehyde (C=O) | 190 - 195 ppm |
| Aromatic (C-O & C-N) | 145 - 160 ppm | |
| Aromatic (C-H & C-C) | 100 - 140 ppm | |
| Methoxy (-OCH₃) x 2 | 55 - 57 ppm | |
| IR Spectroscopy | C=O Stretch (Aldehyde) | ~1700 cm⁻¹ (strong) |
| C=C, C=N Stretch (Aromatic) | 1500 - 1620 cm⁻¹ | |
| C-O Stretch (Methoxy) | 1200 - 1280 cm⁻¹ | |
| Mass Spec (ESI+) | [M+H]⁺ | 218.0761 |
Note: NMR shifts are predictions based on the structure and data from the 4-chloro-6,7-dimethoxyquinoline intermediate[7] and related aldehydes[11].
Applications in Research and Drug Discovery
The primary application of 6,7-Dimethoxyquinoline-4-carbaldehyde in modern research is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy. Specifically, the 6,7-dimethoxy-4-anilinoquinoline core is a well-established pharmacophore for potent inhibitors of the c-Met receptor tyrosine kinase[9][10][12][13].
The HGF/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its dysregulation is a known driver in the progression of numerous cancers, making it a prime target for drug development[9][14]. The aldehyde function on the quinoline core provides a direct handle for introducing the substituted aniline moiety, typically via reductive amination, to produce the final drug candidates.
Safety and Handling
While a specific safety data sheet (SDS) for 6,7-Dimethoxyquinoline-4-carbaldehyde is not available, hazard information can be extrapolated from its precursors, 4-hydroxy- and 4-chloro-6,7-dimethoxyquinoline[15]. These compounds are classified as irritants.
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Hazards: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
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Handling: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
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First Aid:
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical advice.
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Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do NOT induce vomiting.
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References
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Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 71(1), 145-151. Available at: [Link]
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LookChem. 6,7-Dimethoxyquinolin-4-ol. Available at: [Link]
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Wang, L., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 289-295. Available at: [Link]
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Wang, L., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PubMed. Available at: [Link]
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]
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Wang, L., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Available at: [Link]
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Rajput, S. S., & Singh, R. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43. Available at: [Link]
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Khachatryan, D. S., et al. (2022). Synthesis and evaluation of cerebroprotective activity of novel 6,7-dimethoxyquinazolin-4(3H). The Distant Reader. Available at: [Link]
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Zhang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. Molecules, 23(7), 1584. Available at: [Link]
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Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
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da Silva, F. C., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8325-8334. Available at: [Link]
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PubChem. 6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinecarbaldehyde. Available at: [Link]
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MilliporeSigma. 6,7-Dimethoxyquinolin-4-ol | 13425-93-9. Available at: [Link]
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Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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PubChem. 6,7-Dimethoxy-4-hydroxyquinoline. Available at: [Link]
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MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]
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